molecular formula C5H9NO4 B3052724 2-Amino-5-hydroxy-4-oxopentanoic acid CAS No. 4439-84-3

2-Amino-5-hydroxy-4-oxopentanoic acid

Cat. No. B3052724
CAS RN: 4439-84-3
M. Wt: 147.13 g/mol
InChI Key: FRTKOPTWTJLHNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-hydroxy-4-oxopentanoic acid , also known as 5-Aminolevulinic acid (ALA) , is a naturally occurring compound with the chemical formula C<sub>5</sub>H<sub>9</sub>NO<sub>4</sub> . It plays a crucial role in the biosynthesis of heme, a component of hemoglobin and other essential proteins. ALA is involved in the production of porphyrins, which are essential for various biological processes.



Synthesis Analysis

The synthesis of ALA can occur through several pathways, including the Shemin pathway and the C4 pathway. In the Shemin pathway, ALA is formed from glycine and succinyl-CoA. The enzyme aminolevulinic acid synthase (ALAS) catalyzes this reaction. ALA can also be synthesized from glutamate via the C4 pathway.



Molecular Structure Analysis

The molecular structure of ALA consists of a five-carbon backbone with an amino group (NH<sub>2</sub>) at position 2 and a hydroxyl group (OH) at position 5. The keto group (C=O) at position 4 gives rise to the “oxo” part of its name. The structure is as follows:


H
|
H2N - C - CH2 - COOH
|
OH


Chemical Reactions Analysis


  • ALA Dehydratase Reaction : ALA undergoes a dehydration reaction catalyzed by the enzyme ALA dehydratase , resulting in the formation of porphobilinogen .

  • Porphobilinogen Deaminase Reaction : Porphobilinogen is further converted into hydroxymethylbilane through a deamination reaction.

  • Heme Biosynthesis : ALA is a precursor in the biosynthesis of heme, which is essential for oxygen transport in red blood cells.



Physical And Chemical Properties Analysis


  • Solubility : ALA is water-soluble and can be administered orally or topically.

  • Melting Point : ALA melts in the range of 150–156°C .

  • Heavy Metals : ALA complies with heavy metal limits (≤ 0.001%).


Scientific Research Applications

Biochemical Analysis

2-Amino-5-hydroxy-4-oxopentanoic acid has been studied for its biochemical interactions. For instance, it has been used in the analysis of pyruvate kinase, where its reactivity with cysteine was identified through alkylation experiments with 5-chloro-4-oxopentanoic acid, providing insights into enzyme function (Chalkley & Bloxham, 1976).

Synthesis and Isotopomer Preparation

This compound has also been used in the preparation of isotopomers, which are essential in biosynthesis studies. For example, its use in synthesizing isotopomers of 5-aminolevulinic acid, a precursor in porphyrin biosynthesis, is significant for understanding biological systems like photosynthesis and oxygen transport (Shrestha‐Dawadi & Lugtenburg, 2003).

Electrosynthesis

The compound's electrosynthesis has been explored, providing an alternative method for its production. This process involves the electroreduction of methyl 5-nitro-4-oxopentanate, leading to the formation of 5-amino-4-oxopentanoic acid hydrochloride, which is essential in various chemical syntheses (Konarev, Lukyanets, & Negrimovskii, 2007).

Role in Enzymatic Inactivation

This amino acid derivative has been studied for its potential as a mechanism-based inactivator for enzymes. Its design was based on active site topology knowledge, demonstrating its application in enzymatic research and drug discovery (Mobashery, Ghosh, Tamura, & Kaiser, 1990).

Inhibition Studies

It has also been used in studies examining enzyme inhibition, such as in the synthesis of 2-benzyl-5-hydroxy-4-oxopentanoic acids, where its properties were evaluated for potential inhibitory effects against carboxypeptidase A (Wang, Jin, Zeng, & Tian, 2010).

Safety And Hazards


  • ALA is generally well-tolerated, but some individuals may experience mild side effects such as nausea or skin photosensitivity during PDT.

  • Precautions should be taken during PDT to avoid excessive sun exposure.

  • Consultation with a healthcare professional is essential before using ALA.


Future Directions


  • Ongoing research explores ALA’s potential in cancer therapy, neuroprotection, and other medical applications.

  • Investigating novel formulations and delivery methods for enhanced ALA efficacy remains an area of interest.


properties

IUPAC Name

2-amino-5-hydroxy-4-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c6-4(5(9)10)1-3(8)2-7/h4,7H,1-2,6H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTKOPTWTJLHNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-hydroxy-4-oxopentanoic acid

CAS RN

4439-84-3
Record name 5-Hydroxy-4-oxonorvaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4439-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-hydroxy-4-oxopentanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004439843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-HYDROXY-4-OXONORVALINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW5BBJ7DQW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
H Yamaki, M Yamaguchi, T Nishimura… - … and clinical research, 1988 - europepmc.org
… An amino acid antibiotic RI-331, (S)-2-amino-5-hydroxy-4-oxopentanoic acid, produced by a Streptomyces sp., is a novel antifungal agent. Biochemical studies on the mechanism of …
Number of citations: 17 europepmc.org
KC Smith - 1995 - dalspace.library.dal.ca
… The secondary metabolite, (S)-2-amino-5-hydroxy-4-oxopentanoic acid, more commonly referred to as 5-hydroxy-4-oxo-L-norvaline or HON (1), is produced in large quantities by …
Number of citations: 4 dalspace.library.dal.ca
PO Larsen - Acta Chemica Scandinavica, 1967 - actachemscand.org
… 12) have been previously reported, the latter proceeding by reduction of the naturally occurring L-2-amino-5-hydroxy-4oxopentanoic acid.12 A sample of the latter mixture exhibited the …
Number of citations: 36 actachemscand.org
AS Skwarecki, M Schielmann… - Journal of Peptide …, 2018 - Wiley Online Library
… One of them is an antibiotic RI-331 (5-hydroxy-4-oxo-l-norvaline/2-amino-5-hydroxy-4-oxopentanoic acid, HONV), produced by Streptomyces spp.2 This compound is active in vitro …
Number of citations: 9 onlinelibrary.wiley.com
DC Bareich, I Nazi, GD Wright - Chemistry & Biology, 2003 - cell.com
The biosynthesis of amino acids derived from Asp (Met, Thr, and Ile) is a target for antifungal agents. We have developed a simultaneous in vitro assay of the first four enzymes of the …
Number of citations: 34 www.cell.com
LJ Ejim, JE Blanchard, KP Koteva… - Journal of Medicinal …, 2007 - ACS Publications
… The antifungalagents azoxybacilin 8 and 2-amino-5-hydroxy-4-oxopentanoic acid 9 target this pathway, and mutants in the genes encoding the biosynthetic enzymes have been shown …
Number of citations: 58 pubs.acs.org
JC Espinoza-Hicks, D Chavez-Flores… - Amino Acids, 2023 - Springer
A divergent, enantioselective synthetic strategy is reported to produce the non-proteinogenic, biologically active natural amino acids norvaline, 5-hydroxy-4-oxo-L-norvaline, and ɣ-…
Number of citations: 2 link.springer.com
LJ Ejim, VM D'Costa, NH Elowe… - Infection and …, 2004 - Am Soc Microbiol
… This has been validated by the fact that several natural products, including 2-amino-5-hydroxy-4-oxopentanoic acid (8), azoxybacilin (1), and rhizocticin (10), target important enzymes …
Number of citations: 74 journals.asm.org
ED Brown, GD Wright - Chemical reviews, 2005 - ACS Publications
… , 134 rhizocticin, 135 and 2-amino-5-hydroxy-4-oxopentanoic acid 136 have been shown to … The potent inhibition of the latter enzyme by 2-amino-5-hydroxy-4-oxopentanoic acid by a …
Number of citations: 216 pubs.acs.org
I Nazi, A Scott, A Sham, L Rossi… - Antimicrobial agents …, 2007 - Am Soc Microbiol
… This compound, (S)-2-amino-5-hydroxy-4-oxopentanoic acid (RI-331), exhibited antifungal activity against Candida albicans but had no toxic effect when administered to mice (22). …
Number of citations: 63 journals.asm.org

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